ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound featuring a thiazole and benzothiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process includes:
Formation of the Thiazole Ring: This can be achieved by the reaction of appropriate aldehydes with thioamides under acidic conditions.
Benzothiazole Synthesis: This involves the cyclization of ortho-aminothiophenols with carbon disulfide or similar reagents.
Coupling Reactions: The thiazole and benzothiazole moieties are then coupled with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Final Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the biological activities of thiazole and benzothiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Benzothiazole Derivatives: Compounds like tiazofurin and abafungin share the benzothiazole moiety and are known for their antineoplastic and antifungal properties.
Uniqueness
ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is unique due to its combined thiazole and benzothiazole structure, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S3/c1-3-33-23(30)27-10-12-28(13-11-27)36(31,32)16-6-4-15(5-7-16)21(29)26-22-25-18-9-8-17-19(20(18)35-22)34-14(2)24-17/h4-9H,3,10-13H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFSOZWPJXPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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